molecular formula C6H4Cl2N2O2 B3030227 2,5-Dichloro-3-nitro-4-picoline CAS No. 884495-05-0

2,5-Dichloro-3-nitro-4-picoline

Cat. No. B3030227
CAS RN: 884495-05-0
M. Wt: 207.01
InChI Key: ZFKZTPHCAGROAN-UHFFFAOYSA-N
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Description

“2,5-Dichloro-3-nitro-4-picoline” is a chemical compound with the molecular formula C6H4Cl2N2O2 and a molecular weight of 207.01 . It is also known as "2,5-Dichloro-4-methyl-3-nitropyridine" .


Synthesis Analysis

The synthesis of nitropyridine derivatives, which could potentially include “2,5-Dichloro-3-nitro-4-picoline”, involves a process where pyridine and substituted pyridines react with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion then reacts with SO2/HSO3– in water to yield 3-nitropyridine . The reaction mechanism involves a [1,5] sigmatropic shift where the nitro group migrates from the 1-position to the 3-position .


Molecular Structure Analysis

The molecular structure of “2,5-Dichloro-3-nitro-4-picoline” is based on its molecular formula C6H4Cl2N2O2 . Unfortunately, the exact structure could not be retrieved from the search results.


Chemical Reactions Analysis

The chemical reactions involving nitropyridines, such as “2,5-Dichloro-3-nitro-4-picoline”, are complex. For instance, 3-nitropyridine and 4-substituted-3-nitropyridines can be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .

Scientific Research Applications

Synthesis of 4,5-dichloro-2-nitroaniline

This compound is used in the process of preparing 4,5-dichloro-2-nitroaniline . The process involves reacting 2,4,5-trichloronitrobenzene with ammonia in a solvent inert to ammonia . 4,5-dichloro-2-nitro-aniline is an important intermediate in the production of crop protection and pharmaceuticals .

Indicator for Acidity Estimation

2,5-Dichloro-4-nitroaniline, which is closely related to 2,5-Dichloro-3-nitro-4-picoline, is used as a primary aniline indicator . Its pKa in sulfonate and water are -2.12 and -1.78, respectively . It may be employed as an indicator for the estimation of acidity of strong acids .

Nitration Process in Microreactor Systems

In a continuous flow microreactor system, a continuous nitration process of 2-(2,4-dichloro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one, which is a key intermediate for the synthesis of important triazolinone herbicide Sulfentrazone, was developed . This process is closely related to the nitration of 2,5-dichloro-4-methyl-3-nitropyridine .

Synthesis of Trifluoromethylpyridines

Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized from 2,5-dichloro-4-methyl-3-nitropyridine, have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Production of Sulfentrazone

2-(2,4-dichloro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one, which can be synthesized from 2,5-dichloro-4-methyl-3-nitropyridine, is the key intermediate for the synthesis of Sulfentrazone . Sulfentrazone is a triazolinone herbicide that was successfully developed and launched by FMC in the United States in 1996 .

Development of Fluorinated Organic Chemicals

The development of fluorinated organic chemicals, which can be synthesized from 2,5-dichloro-4-methyl-3-nitropyridine, is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .

Safety and Hazards

The safety data sheet for a similar compound, “2-Chloro-4-methyl-3-nitropyridine”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed or in contact with skin .

properties

IUPAC Name

2,5-dichloro-4-methyl-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c1-3-4(7)2-9-6(8)5(3)10(11)12/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKZTPHCAGROAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501287111
Record name 2,5-Dichloro-4-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-3-nitro-4-picoline

CAS RN

884495-05-0
Record name 2,5-Dichloro-4-methyl-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884495-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-4-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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